molecular formula C11H15NO3S B13343382 3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol

3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol

Cat. No.: B13343382
M. Wt: 241.31 g/mol
InChI Key: ZWLSZJORNPPPAK-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol, often involves the Fischer indole synthesis. This method typically includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of catalysts such as palladium or platinum can facilitate the hydrogenation and sulfonation steps, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol is unique due to the presence of the sulfonyl group, which can enhance its solubility and reactivity compared to other indole derivatives. This makes it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(2,3-dihydro-1H-indol-5-ylsulfonyl)propan-1-ol

InChI

InChI=1S/C11H15NO3S/c13-6-1-7-16(14,15)10-2-3-11-9(8-10)4-5-12-11/h2-3,8,12-13H,1,4-7H2

InChI Key

ZWLSZJORNPPPAK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)CCCO

Origin of Product

United States

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